molecular formula C12H16N4 B12528830 N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine CAS No. 656826-79-8

N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine

Cat. No.: B12528830
CAS No.: 656826-79-8
M. Wt: 216.28 g/mol
InChI Key: HIJMLJJLJLYXNY-UHFFFAOYSA-N
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Description

N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced naphthyridine compounds.

Mechanism of Action

The mechanism of action of N1-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s naphthyridine core allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of a propane-1,3-diamine moiety. This structural feature distinguishes it from other 1,8-naphthyridine derivatives and contributes to its distinct chemical and biological properties.

Properties

CAS No.

656826-79-8

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

N'-(7-methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine

InChI

InChI=1S/C12H16N4/c1-9-3-4-10-5-6-11(14-8-2-7-13)16-12(10)15-9/h3-6H,2,7-8,13H2,1H3,(H,14,15,16)

InChI Key

HIJMLJJLJLYXNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)NCCCN

Origin of Product

United States

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